molecular formula C18H21N3O3S2 B5540785 (4aR*,7aS*)-1-(pyridin-2-ylmethyl)-4-(2-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-(pyridin-2-ylmethyl)-4-(2-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B5540785
M. Wt: 391.5 g/mol
InChI Key: PDCYQUBTICWMMR-SJORKVTESA-N
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Description

(4aR*,7aS*)-1-(pyridin-2-ylmethyl)-4-(2-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.10243389 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocycles

The compound is instrumental in the synthesis of new heterocyclic compounds, demonstrating versatility in chemical reactions. For example, it has been used as a precursor for generating diverse heterocycles, which are core structures in many pharmaceutical agents and materials. These synthetic strategies leverage the unique reactivity of the compound's functional groups, facilitating the construction of complex molecular architectures with potential biological and chemical properties (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antimicrobial Activity

Research has also focused on evaluating the antimicrobial properties of heterocycles derived from this compound. These studies are crucial for identifying new therapeutic agents against resistant microbial strains. The synthesis of compounds with varying heterocyclic frameworks aims to explore the relationship between structure and antimicrobial efficacy, potentially leading to the development of new classes of antibiotics (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006).

Coordination Chemistry with Metal Ions

This compound serves as a ligand in coordination chemistry, forming complexes with metal ions such as lanthanum(III). These complexes are studied for their magnetic properties, potential as catalysts, and applications in materials science. The coordination behavior elucidates the electronic structure and bonding characteristics of the metal centers, contributing to the understanding of metal-ligand interactions in various chemical contexts (Wilson et al., 2015).

Properties

IUPAC Name

1-[(4aR,7aS)-6,6-dioxo-1-(pyridin-2-ylmethyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c22-18(10-15-5-3-9-25-15)21-8-7-20(11-14-4-1-2-6-19-14)16-12-26(23,24)13-17(16)21/h1-6,9,16-17H,7-8,10-13H2/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCYQUBTICWMMR-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CS(=O)(=O)CC2N1CC3=CC=CC=N3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2CS(=O)(=O)C[C@H]2N1CC3=CC=CC=N3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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